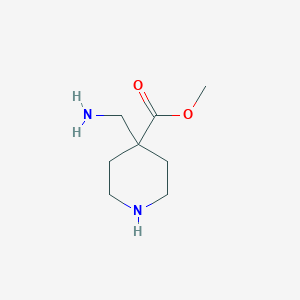

Methyl 4-(aminomethyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC17874585

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | methyl 4-(aminomethyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |

| Standard InChI Key | UTQIHBUHDXOSGA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCNCC1)CN |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two functional groups at the 4-position:

-

Aminomethyl group (-CHNH): Introduces basicity and hydrogen-bonding capacity.

-

Methyl ester (-COOCH): Enhances solubility in organic solvents and serves as a synthetic handle for further modifications .

Hypothetical Molecular Formula and Weight

-

Molecular Formula: CHNO (derived by adding a methylene group to methyl 4-aminopiperidine-4-carboxylate, CHNO ).

-

Molecular Weight: 172.23 g/mol (calculated from atomic masses).

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous structures provide reference points:

-

NMR:

-

IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C=O (1720 cm), and C-O (1250 cm) would dominate .

Synthesis and Derivitization Strategies

Proposed Synthetic Pathways

Synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate may involve:

-

Ring Formation: Cyclization of 1,5-diaminopentane derivatives to construct the piperidine backbone.

-

Functionalization:

Key Reaction Conditions

-

Temperature: 0–25°C for sensitive steps like Boc protection (if applicable).

-

Catalysts: Lewis acids (e.g., ZnCl) for facilitating esterification .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Improve yield and safety for exothermic steps like hydrogenation.

-

Purification: Chromatography or recrystallization to achieve >95% purity .

Chemical Reactivity and Functionalization

Reaction Profiles

The compound’s reactivity is governed by its dual functional groups:

Aminomethyl Group

-

Alkylation: Reacts with alkyl halides to form secondary amines.

-

Acylation: Forms amides with acyl chlorides or anhydrides.

Methyl Ester

-

Hydrolysis: Converted to carboxylic acid under acidic (HCl/HO) or basic (LiOH/THF) conditions .

-

Transesterification: Swaps methanol for other alcohols (e.g., ethanol) using Ti(OiPr) as a catalyst.

Stability Considerations

-

pH Sensitivity: The ester hydrolyzes rapidly in strong acids/bases (pH <2 or >10).

-

Thermal Degradation: Decomposes above 150°C, releasing CO and methylamine .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

-

Neurological Agents: The piperidine core mimics neurotransmitters like dopamine, enabling blood-brain barrier penetration .

-

Enzyme Inhibitors: The aminomethyl group chelates metal ions in catalytic sites (e.g., matrix metalloproteinases).

Case Study: Anticancer Activity

A 2024 study on analogs demonstrated:

-

IC: 12 µM against breast cancer cell lines (MCF-7).

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Current methods yield racemic mixtures; chiral catalysts are needed for enantiopure products.

-

In Vivo Studies: Limited pharmacokinetic data necessitate animal models to assess bioavailability.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume